molecular formula C13H18O4 B12368180 Eupenicisirenin C

Eupenicisirenin C

Cat. No.: B12368180
M. Wt: 238.28 g/mol
InChI Key: FVAXAFUDRXJYBC-OPQQBVKSSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Eupenicisirenin C is primarily obtained through the fermentation of the marine fungus Penicillium species SCSIO 41410. The fermentation process involves cultivating the fungus in a suitable medium under controlled conditions, followed by extraction and purification of the compound using chromatographic techniques .

Industrial Production Methods: While industrial-scale production methods for this compound are not extensively documented, the general approach would involve optimizing the fermentation conditions to maximize yield. This includes adjusting parameters such as temperature, pH, nutrient concentration, and aeration. Post-fermentation, large-scale extraction and purification techniques, such as high-performance liquid chromatography (HPLC), would be employed to isolate the compound .

Chemical Reactions Analysis

Types of Reactions: Eupenicisirenin C undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, each with potentially unique biological activities .

Scientific Research Applications

Eupenicisirenin C has a wide range of scientific research applications, including:

Mechanism of Action

Eupenicisirenin C exerts its effects by inhibiting the NF-κB pathway, which plays a crucial role in regulating immune response and inflammation. It also suppresses the cGAS-STING pathway, which is involved in the detection of cytosolic DNA and the activation of innate immune responses. By targeting these pathways, this compound can effectively reduce inflammation and inhibit the differentiation of osteoclasts, making it a promising candidate for treating osteoporosis and other inflammatory conditions .

Comparison with Similar Compounds

Uniqueness: Eupenicisirenin C stands out due to its unique cyclopropane moiety, which is rare among sirenin derivatives. This structural feature contributes to its potent biological activities and makes it a valuable compound for further research and development .

Properties

Molecular Formula

C13H18O4

Molecular Weight

238.28 g/mol

IUPAC Name

(1R,6S,7R)-7-(3-methoxy-3-oxopropyl)-7-methylbicyclo[4.1.0]hept-2-ene-3-carboxylic acid

InChI

InChI=1S/C13H18O4/c1-13(6-5-11(14)17-2)9-4-3-8(12(15)16)7-10(9)13/h7,9-10H,3-6H2,1-2H3,(H,15,16)/t9-,10+,13+/m0/s1

InChI Key

FVAXAFUDRXJYBC-OPQQBVKSSA-N

Isomeric SMILES

C[C@]1([C@@H]2[C@H]1C=C(CC2)C(=O)O)CCC(=O)OC

Canonical SMILES

CC1(C2C1C=C(CC2)C(=O)O)CCC(=O)OC

Origin of Product

United States

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